(R)-2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-YL)ethan-1-amine
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Overview
Description
®-2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-YL)ethan-1-amine is a compound that belongs to the class of tryptamines. Tryptamines are a group of monoamine alkaloids that can be found in various plants, fungi, and animals. This compound is structurally related to serotonin and melatonin, which are important neurotransmitters and hormones in the human body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-YL)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methoxyindole, which is then subjected to various chemical reactions to introduce the trifluoroethylamine group.
Reaction Conditions: The key steps involve the use of reagents such as trifluoroacetic anhydride and amines under controlled temperature and pressure conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
®-2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-YL)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.
Scientific Research Applications
®-2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-YL)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with serotonin receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor to pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-YL)ethan-1-amine involves its interaction with molecular targets such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The pathways involved include the serotonin signaling pathway, which plays a crucial role in mood regulation, sleep, and other functions.
Comparison with Similar Compounds
Similar Compounds
Serotonin: A neurotransmitter involved in mood regulation.
Melatonin: A hormone that regulates sleep-wake cycles.
5-Methoxytryptamine: A metabolite of melatonin with similar biological activity.
Uniqueness
®-2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-YL)ethan-1-amine is unique due to the presence of the trifluoroethylamine group, which imparts distinct chemical properties and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H11F3N2O |
---|---|
Molecular Weight |
244.21 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C11H11F3N2O/c1-17-6-2-3-9-7(4-6)8(5-16-9)10(15)11(12,13)14/h2-5,10,16H,15H2,1H3/t10-/m1/s1 |
InChI Key |
GVVJFDMIOVYOKF-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2[C@H](C(F)(F)F)N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(C(F)(F)F)N |
Origin of Product |
United States |
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